
1-Hydroxypropane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocitrate(3-) is propan-1-ol with a hydrogen at each of the 3 carbon positions substituted with a carboxylate group. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of an isocitrate(2-).
Scientific Research Applications
Antimicrobial Properties
1-Hydroxypropane-1,2,3-tricarboxylate, isolated from Citrus microcarpa, has demonstrated antimicrobial properties. It exhibits inhibitory activity against fish pathogenic bacteria and several bacterial reference strains, showing potential as an antimicrobial agent for aquaculture use (Lee & Najiah, 2009).
Adsorption onto Alpha-FeOOH Particles
The adsorption of this compound (citric acid) onto alpha-FeOOH (goethite) in aqueous suspensions was studied, revealing the formation of protonated species at low pH and inner sphere complexes at high pH. This research adds to our understanding of carboxylate coordination at water-iron oxide interfaces (Lindegren, Loring, & Persson, 2009).
Solubility in Binary Solvents
The solubility of this compound monohydrate in different binary solvents was investigated, demonstrating how its solubility varies with temperature and solvent composition. This study has implications for the compound's use in various solvent systems (Qin, Wang, Wu, & Gong, 2014).
Role in Gadolinium (III) Complexes
This compound has been studied for its role in forming di- and tetranuclear gadolinium (III) complexes. These complexes, formed with citric acid and other acids, have potential applications in various fields including chemistry and materials science (Riri et al., 2017).
properties
Molecular Formula |
C6H5O7-3 |
|---|---|
Molecular Weight |
189.1 g/mol |
IUPAC Name |
1-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-3 |
InChI Key |
ODBLHEXUDAPZAU-UHFFFAOYSA-K |
SMILES |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-dimethyl-7-(111C)methyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione](/img/structure/B1236653.png)
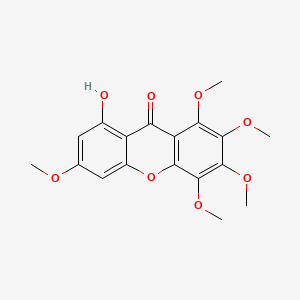

![(E)-3-[1-(benzenesulfonyl)pyrrol-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B1236659.png)
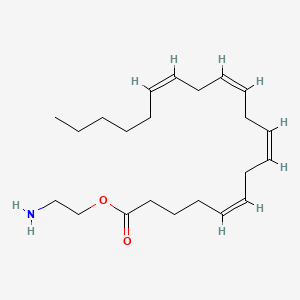
![4-chloro-N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B1236661.png)

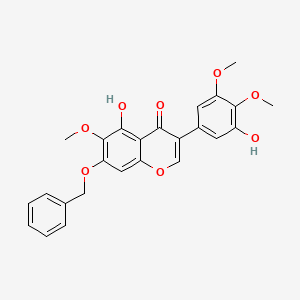
![N'-[(2,6-dimethoxybenzoyl)oxy]pyridine-4-carboximidamide](/img/structure/B1236665.png)
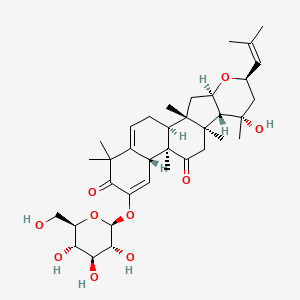
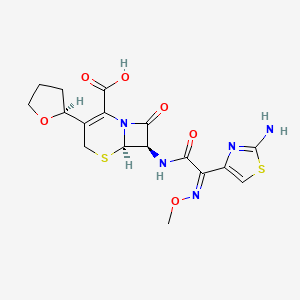

![(2S,15R)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B1236672.png)